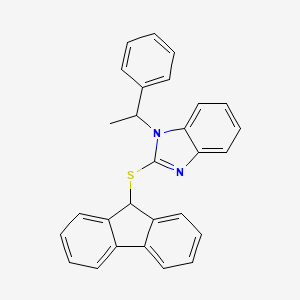![molecular formula C24H31NO3 B4331450 1-adamantylmethyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B4331450.png)
1-adamantylmethyl 4-[(cyclopentylcarbonyl)amino]benzoate
Descripción general
Descripción
1-adamantylmethyl 4-[(cyclopentylcarbonyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is responsible for regulating various physiological processes, including pain, inflammation, and appetite. The inhibition of FAAH by 1-adamantylmethyl 4-[(cyclopentylcarbonyl)amino]benzoate has shown promising results in the treatment of various diseases.
Mecanismo De Acción
1-adamantylmethyl 4-[(cyclopentylcarbonyl)amino]benzoate inhibits the enzyme 1-adamantylmethyl 4-[(cyclopentylcarbonyl)amino]benzoate, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are natural compounds that are produced by the body and play a crucial role in regulating various physiological processes. When 1-adamantylmethyl 4-[(cyclopentylcarbonyl)amino]benzoate is inhibited by 1-adamantylmethyl 4-[(cyclopentylcarbonyl)amino]benzoate, the levels of endocannabinoids in the body increase, leading to a reduction in pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
1-adamantylmethyl 4-[(cyclopentylcarbonyl)amino]benzoate has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. It has also been shown to have anxiolytic effects in animal models. Additionally, it has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-adamantylmethyl 4-[(cyclopentylcarbonyl)amino]benzoate in lab experiments include its potent inhibition of 1-adamantylmethyl 4-[(cyclopentylcarbonyl)amino]benzoate, which allows for the study of the endocannabinoid system and its potential therapeutic applications. Additionally, it has been shown to have low toxicity, making it a safe compound to use in lab experiments. The limitations of using 1-adamantylmethyl 4-[(cyclopentylcarbonyl)amino]benzoate in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-adamantylmethyl 4-[(cyclopentylcarbonyl)amino]benzoate. One potential direction is the study of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential use in the treatment of addiction. Additionally, further studies are needed to understand the long-term effects of 1-adamantylmethyl 4-[(cyclopentylcarbonyl)amino]benzoate and its potential side effects.
Aplicaciones Científicas De Investigación
1-adamantylmethyl 4-[(cyclopentylcarbonyl)amino]benzoate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including pain, inflammation, and anxiety. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-adamantylmethyl 4-(cyclopentanecarbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c26-22(19-3-1-2-4-19)25-21-7-5-20(6-8-21)23(27)28-15-24-12-16-9-17(13-24)11-18(10-16)14-24/h5-8,16-19H,1-4,9-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWGWPLLABOHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantylmethyl 4-[(cyclopentylcarbonyl)amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(5-bromopyridin-2-yl)propanamide](/img/structure/B4331372.png)
![3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4331374.png)
![3-[(4-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4331385.png)

![ethyl 4-[2-chloro-4-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]piperazine-1-carboxylate](/img/structure/B4331397.png)
![N-dibenzo[b,d]furan-3-yl-N'-9H-xanthen-9-ylurea](/img/structure/B4331402.png)
![ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate](/img/structure/B4331410.png)
![1-(dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4331412.png)
![1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4331417.png)
![1-{[4-(1-adamantyl)phenoxy]acetyl}-4-phenylpiperidine](/img/structure/B4331425.png)

![1-{4-methyl-3-[(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B4331439.png)
![5-(1-adamantyl)-N-[5-chloro-2-(ethylthio)phenyl]-2-furamide](/img/structure/B4331465.png)
![dimethyl 4-(4-{[5-(1-adamantyl)-2-furoyl]amino}phenyl)-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B4331472.png)